molecular formula C19H37N5O7 B1679302 Pentisomicin CAS No. 55870-64-9

Pentisomicin

Cat. No.: B1679302
CAS No.: 55870-64-9
M. Wt: 447.5 g/mol
InChI Key: URWAJWIAIPFPJE-VHLNBGGKSA-N
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Description

Pentisomicin, also known as Sch 21420, is a semisynthetic aminoglycoside antibiotic with marked antibacterial activity. It was designed to enhance the potency of its parent compound and resist enzymatic inactivation. This compound is comparable to gentamicin, sisomicin, netilmicin, and tobramycin but has greater activity against Staphylococcus aureus and most genera of Enterobacteriaceae .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentisomicin is synthesized through chemical modification or mutational biosynthesis. The synthetic route involves the addition of 2-deoxystreptamine to the fermentation broth of Micromonospora inyoensis . The reaction conditions typically include controlled temperature and pH to ensure the optimal growth of the microorganism and the production of the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is supplemented with specific precursors, such as 2-deoxystreptamine, to enhance the yield of this compound. The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity and potency .

Chemical Reactions Analysis

Types of Reactions

Pentisomicin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .

Scientific Research Applications

Pentisomicin has a wide range of scientific research applications, including:

Properties

CAS No.

55870-64-9

Molecular Formula

C19H37N5O7

Molecular Weight

447.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1

InChI Key

URWAJWIAIPFPJE-VHLNBGGKSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Appearance

Solid powder

Key on ui other cas no.

55870-64-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-episisomicin
mutamicin
pentisomicin
Sch 22591

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentisomicin
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Reactant of Route 5
Pentisomicin
Reactant of Route 6
Pentisomicin

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